molecular formula C6H4O5 B1347503 Furan-2,3-dicarboxylic Acid CAS No. 4282-24-0

Furan-2,3-dicarboxylic Acid

Cat. No. B1347503
CAS RN: 4282-24-0
M. Wt: 156.09 g/mol
InChI Key: DNXDYHALMANNEJ-UHFFFAOYSA-N
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Description

Furan-2,3-dicarboxylic Acid (FDCA) is a compound with the molecular formula C6H4O51. It is also known by other names such as Furandicarboxylic acid1. It has a molecular weight of 156.09 g/mol1. FDCA is a promising molecule for the synthesis of bio-based polyesters2.



Synthesis Analysis

FDCA can be synthesized from biomass via Furan Platform Chemicals (FPCs)3. The synthesis of FDCA involves a one-pot reaction between marine biomass-derived galactaric acid and bioalcohol under solvent-free conditions2. In the carboxylation reaction, salt mixtures composed of alkali furan-2-carboxylate (furoate) and alkali carbonate (M2CO3) are heated under CO2 in the absence of solvent or catalysts to form furan-2,5-dicarboxylate (FDCA2−), which is subsequently protonated to produce FDCA4.



Molecular Structure Analysis

The molecular structure of FDCA can be represented by the canonical SMILES string C1=COC(=C1C(=O)O)C(=O)O1. The structure includes an aromatic furan ring bearing two carboxylic acid groups1.



Chemical Reactions Analysis

FDCA exhibits competitive efficiencies of plasticization when compared to the most commercialized plasticizer, DOP2. It was found that the combination of FDCA and PVC produced homogeneous smooth-surface films, indicating miscibility between them2.



Physical And Chemical Properties Analysis

FDCA has a topological polar surface area of 87.7 Ų1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 51. It has a rotatable bond count of 21. The exact mass and monoisotopic mass of FDCA are 156.00587322 g/mol1.


Scientific Research Applications

1. Polymer Production and Polymerization

Furan-2,3-dicarboxylic acid (FDCA) plays a significant role in the polymer industry. It is primarily used in the production of polyesters, polyamides, and polyurethanes. FDCA has been identified as a biomass-derived diacid useful for creating polymers such as polyethylene furandicarboxylate (PEF), which is a promising substitute for petroleum-derived polyethylene terephthalate (PET) (Dick et al., 2017). The synthesis of FDCA from renewable resources like lignocellulosic biomass is of considerable interest in green chemistry. Its applications extend to the production of biorenewable polyamides and polyesters, demonstrating its potential as a sustainable platform chemical (Huang et al., 2020).

2. Enzyme-Catalyzed Oxidation Processes

In the field of enzymology, FDCA is a notable compound for its role in enzyme-catalyzed oxidation processes. FDCA can be produced from 5-hydroxymethylfurfural (HMF) via enzyme-catalyzed reactions, such as those involving FAD-dependent enzymes. These enzymes can perform multiple consecutive oxidations, efficiently transforming HMF into FDCA at ambient temperatures and pressures (Dijkman et al., 2014). Additionally, evolved aryl-alcohol oxidase (AAO) has been engineered to efficiently synthesize FDCA from HMF, showcasing the potential of biocatalysis in green chemistry applications (Viña‐Gonzalez et al., 2019).

3. Synthetic Methods and Chemical Reactions

Various synthetic methods involving FDCA are explored in scientific research. For instance, scalable carboxylation routes have been developed for the synthesis of FDCA from 2-furoicacid, employing carbon dioxide in the reaction process. This method is significant for its potential scalability and use of natural sources such as hemicelluloses containing pentoses (Fischer & Fišerová, 2013). Additionally, spinel mixed metal oxide catalysts have been employed for the selective oxidation of HMF to FDCA, highlighting the use of naturally abundant oxygen as an oxidant and the potential for scalable production processes (Jain et al., 2015).

4. Biodegradable Plastics and Sustainable Materials

FDCA is a key component in the development of biodegradable plastics and sustainable materials. Its use in the synthesis of biobased polyesters and materials, such as those produced from 2,5-bis(hydroxymethyl)furan, demonstrates its value in creating environmentally friendly alternatives to traditional plastics. These biobased polyesters possess high molecular weights and show promising physical properties, offering potential applications in various industries (Jiang et al., 2014).

Safety And Hazards

When handling FDCA, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye6. Personal protective equipment should be used, and adequate ventilation should be ensured6.


properties

IUPAC Name

furan-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXDYHALMANNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356095
Record name Furan-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2,3-dicarboxylic Acid

CAS RN

4282-24-0
Record name Furan-2,3-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4282-24-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 196 mL, 491 mmol) was introduced into a dry 3 L 3-necked flask fitted with an addition funnel, argon inlet, and mechanical stirrer. The mixture was diluted with dry THF (500 mL), and cooled to −78° C. 3-furoic acid (25 g, 223 mmol) was added as solution in THF (500 mL) dropwise. The mixture was stirred for 1.5 h, at which point dry carbon dioxide was bubbled through the reaction mixture for 1 h. After warming gradually to −10° C., the resultant thick white slurry was treated with aqueous HCl (2 N, 446 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (3×300 mL). The combined organics were dried (Na2SO4), filtered, and concentrated to afford crude furan-2,3-dicarboxylic acid as an orange solid (44 g) which was used without further purification. 1H NMR (300 MHz, d6-acetone) δ 7.06 (d, J=1.7, 1), 7.97 (d, J=1.7, 1), 10.7 (bs, 2H); TLC (CHCl3/MeOH/H2O 6:4:1) Rf=0.56.
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
TP Nguyen, YJ Kim, SK Park, KY Lee, J Park… - ACS …, 2019 - ACS Publications
Esters of furan dicarboxylic acids (DAFs) were synthesized by a one-pot reaction between marine biomass-derived galactaric acid and bioalcohol under solvent-free conditions and …
Number of citations: 15 pubs.acs.org
R Fischer, M Fišerová - Arkivoc, 2013 - arkat-usa.org
A short and effective method for preparation and isolation of furan-2, 5-dicarboxylic acid has been developed. Furan-2, 5-dicarboxylic acid was prepared directly from furan-2-carboxylic …
Number of citations: 13 www.arkat-usa.org
T Matsumoto, Y Kawase, M Nanbu… - Bulletin of the Chemical …, 1958 - journal.csj.jp
5′-Carbethoxy-furano(2′,3′: 7,8)-2-methylisofiavone (IV) was obtained from 7-hydroxy-8-formyl-2-methylisoflavone (III) and ethyl bromomalonate by Tanaka’s method for …
Number of citations: 12 www.journal.csj.jp
TM Meijer - Recueil des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
Additional evidence for the structure of derride is given. The formation of 4‐hydroxycumarone‐5‐carboxylic acid by treatment of derride with alcoholic potash could be definitely proved. …
Number of citations: 1 onlinelibrary.wiley.com
J Dong, H Du, J Xu - RSC advances, 2019 - pubs.rsc.org
Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides …
Number of citations: 15 pubs.rsc.org
G Cassanas, E Fabregue, L Bardet - Spectrochimica Acta Part A: Molecular …, 1989 - Elsevier
Infrared and Raman spectra of KHFur 2,3 and KDFur 2,3 are presented. An assignment of the bands is given which is in good agreement with previous results concerning acid salts …
Number of citations: 2 www.sciencedirect.com
BA Keay - Chemical Society Reviews, 1999 - pubs.rsc.org
Silanes have proven extremely useful for the synthesis of multi-substituted furan rings. Their judicious placement on a furan ring can be used to control either the placement of new …
Number of citations: 223 pubs.rsc.org
A Drzewiecka, AE Koziol, T Pena Ruiz… - Structural Chemistry, 2012 - Springer
The selected derivatives of the 2- and 3-benzo[b]furancarboxylic acids were synthesized and their structures were studied using the X-ray crystallography and the computational …
Number of citations: 9 link.springer.com
JR Clarke, A Robertson - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… of the alcoholic extract of Ammi visnaga seeds, Spath and Gruber (Bey., 1938, 71, 106) obtained a ketone, kellinone, for which, since it could be degraded to furan-2: 3-dicarboxylic acid …
Number of citations: 23 pubs.rsc.org
MP Hegarty, FN Lahey - Australian Journal of Chemistry, 1956 - CSIRO Publishing
The bark of Halfordia scleroxyla F. Muell. has been found to contain the known coumarin xanthoxyletin and two new isomeric furoooumarins of formula C14H12O6 which have been …
Number of citations: 9 www.publish.csiro.au

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